3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE
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Overview
Description
3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety and a phenyl group. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a starting material, which reacts with aromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed using IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of organometallic catalysts and acyclic precursors can enable the preparation of the compound in a single step . the specific industrial methods may vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for nucleophilic substitution, and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethyl acetate and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrrolidin-1-yl pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . The compound can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-PHENYL-N-[2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]PROPANAMIDE include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique pharmacological properties and reactivity. The presence of the phenyl group and the pyrrolidine moiety enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSIGRRAWDIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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